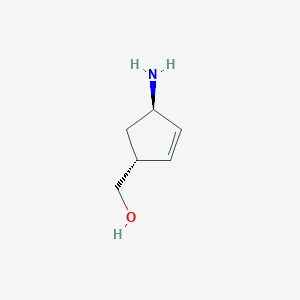
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol: is an organic compound with a unique structure that includes a cyclopentene ring with an amino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multistep synthetic processes. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the resulting acid derivative . Another approach involves the reduction of N-acyl compounds to obtain 1-amino-4-(hydroxymethyl)-2-cyclopentene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specific catalysts and reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Vergleich Mit ähnlichen Verbindungen
(1R,4R)-4-Phenylcyclohexylmethanol: This compound has a similar cyclohexyl structure but with a phenyl group instead of an amino group.
(1R,4R)-4-Aminocyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cyclopentene ring
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
[(1R,4R)-4-aminocyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
UXKZFJDNFBNQHE-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@@H]1N)CO |
Kanonische SMILES |
C1C(C=CC1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
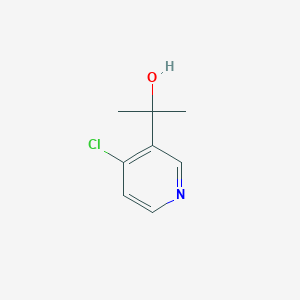
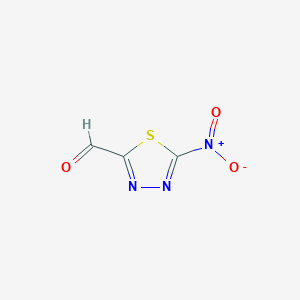
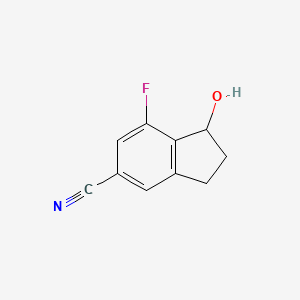
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
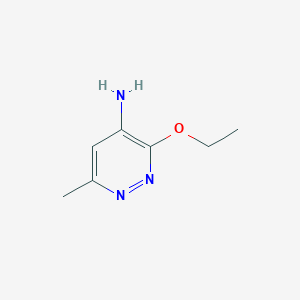
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)
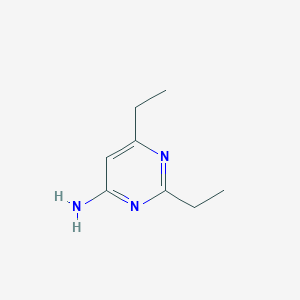
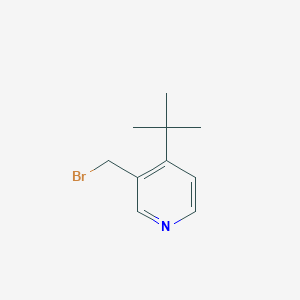
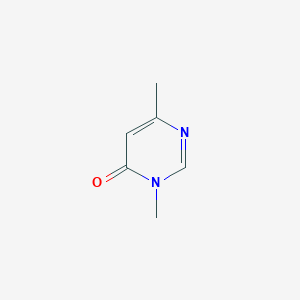
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)


